molecular formula C4H7N B11925148 2-Azabicyclo[1.1.1]pentane

2-Azabicyclo[1.1.1]pentane

Cat. No.: B11925148
M. Wt: 69.11 g/mol
InChI Key: CJSIJLXDRHEIAW-UHFFFAOYSA-N
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Description

2-Azabicyclo[1.1.1]pentane is a nitrogen-containing bicyclic compound characterized by its unique three-dimensional structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The rigid and strained structure of this compound makes it a valuable scaffold for the development of new molecules with enhanced properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[1.1.1]pentane typically involves the use of photochemical [2+2] cycloadditions. One common method includes the irradiation of a precursor compound with a blue LED light source (450 nm) in the presence of a catalytic amount of iridium complex, such as Ir(ppy)3. This reaction facilitates the intramolecular cycloaddition, yielding the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. specific industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[1.1.1]pentane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atom can be targeted for functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of 2-Azabicyclo[1.1.1]pentane involves its interaction with molecular targets through its nitrogen atom. The rigid structure of the compound allows for precise spatial orientation, which can enhance binding affinity and specificity to target molecules. The nitrogen inversion in the compound can be controlled using laser pulses, making it a potential candidate for molecular switches .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azabicyclo[1.1.1]pentane is unique due to its nitrogen atom, which imparts distinct electronic properties and reactivity compared to its non-nitrogen analogs. The ability to undergo nitrogen inversion and its potential use as a molecular switch further distinguish it from other similar compounds .

Properties

Molecular Formula

C4H7N

Molecular Weight

69.11 g/mol

IUPAC Name

2-azabicyclo[1.1.1]pentane

InChI

InChI=1S/C4H7N/c1-3-2-4(1)5-3/h3-5H,1-2H2

InChI Key

CJSIJLXDRHEIAW-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1N2

Origin of Product

United States

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